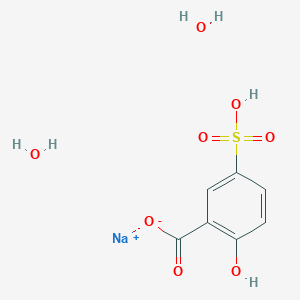

Sodium 5-sulphosalicylate dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 5-sulphosalicylate dihydrate is a chemical compound with the molecular formula C₇H₉NaO₈S. It is a sodium salt of 5-sulphosalicylic acid and exists as a dihydrate. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a white to yellowish-white powder that is slightly soluble in water and alcohol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 5-sulphosalicylate dihydrate can be synthesized through the neutralization of 5-sulphosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 5-sulphosalicylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in its dihydrate form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then crystallized and dried to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 5-sulphosalicylate dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into simpler aromatic compounds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced aromatic compounds, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Properties Overview

- Chemical Formula : C₇H₆O₆S·2H₂O

- Molecular Weight : 254.22 g/mol

- Appearance : White to yellowish-white powder

- Solubility : Highly soluble in water (987 g/L at 20°C) and alcohol

- pH Range : 2.5 to 4.0

- Melting Point : 180°C to 182°C

These properties make sodium 5-sulphosalicylate dihydrate suitable for various applications in both laboratory and industrial settings.

Protein Electrophoresis

One of the primary applications of this compound is as a fixing solution in protein electrophoresis. This technique separates proteins based on size and charge, and the compound stabilizes proteins during the process, enhancing accuracy in analysis. It is particularly useful for visualizing protein bands on gels post-electrophoresis.

Metal Detection

The compound acts as a metal chelating agent, forming complexes with metal ions. This property is crucial in various analytical techniques for detecting metals in solutions and solid samples. For instance, it has been effectively used to identify and quantify ferric ions in environmental samples, which is vital for assessing pollution levels.

Organic Synthesis

This compound serves as a reagent in organic synthesis processes. It can be employed in the preparation of surface-active agents and organic catalysts, contributing to the development of new materials with specific functional properties.

HPLC Analysis

In high-performance liquid chromatography (HPLC), this compound is utilized for protein precipitation from plasma samples prior to analysis. This step is essential for removing unwanted proteins, allowing for more accurate quantification of target substances such as drugs or metabolites.

Quality Control in Pharmaceuticals

The compound's ability to precipitate proteins makes it valuable in pharmaceutical quality control processes. It ensures that the purity of active ingredients is maintained by removing contaminants that could interfere with drug efficacy.

Environmental Monitoring

This compound has been used in environmental monitoring to assess water quality by detecting toxic cyanobacteria and other pollutants. Its role as a chelating agent aids in identifying harmful metal concentrations in aquatic ecosystems.

Case Studies

Wirkmechanismus

The mechanism of action of sodium 5-sulphosalicylate dihydrate involves its ability to chelate metal ions, thereby stabilizing or immobilizing them in various chemical processes. In biological systems, it can precipitate proteins by forming complexes with them, which is useful in protein electrophoresis. The compound’s sulfonic acid group plays a crucial role in its reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

- 5-Sulphosalicylic acid dihydrate

- 2-Hydroxy-5-sulfobenzoic acid

- Sodium 3-sulfobenzoate

- 5-Sulfosalicylic acid hydrate

Comparison: Sodium 5-sulphosalicylate dihydrate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its parent acid, 5-sulphosalicylic acid. The dihydrate form also provides stability and ease of handling in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Eigenschaften

CAS-Nummer |

1300-61-4 |

|---|---|

Molekularformel |

C7H8NaO7S |

Molekulargewicht |

259.19 g/mol |

IUPAC-Name |

sodium;2-sulfooxybenzoate;dihydrate |

InChI |

InChI=1S/C7H6O6S.Na.H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);;1H2 |

InChI-Schlüssel |

RNROYAIJIRNDMP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])O.O.O.[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.[Na] |

Herkunft des Produkts |

United States |

Q1: What is the molecular structure of Sodium Sulfosalicylate Dihydrate?

A1: The scientific paper titled "Crystal Structure of Sodium Sulfosalicylate Dihydrate NaC7H5O6S⋅2H2O" [] investigates the crystal structure of this compound using X-ray diffraction. While the abstract doesn't provide specific details about the molecular structure, it confirms that the compound exists as a dihydrate, meaning two water molecules are present in the crystal structure for each molecule of Sodium Sulfosalicylate. The formula NaC7H5O6S⋅2H2O provides further insight:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.